4-Bromo-3-methyl-5-nitrobenzoic acid

概要

説明

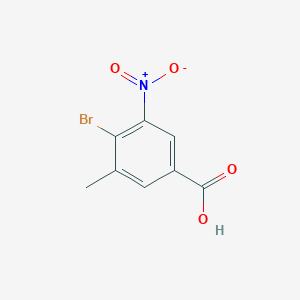

4-Bromo-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, methyl, and nitro functional groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

作用機序

Target of Action

It is known to participate in the synthesis of 3,4-dihydro-2 (1 h)-quinazolinones and 3,4-dihydro-1 h -quinazolin-2-thiones . These compounds have various biological activities, suggesting that 4-Bromo-3-methyl-5-nitrobenzoic acid may interact with a range of biological targets.

Mode of Action

It’s known that nitrobenzoic acid derivatives can undergo various chemical reactions, including suzuki–miyaura (sm) cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The nitro group in the compound may also participate in redox reactions .

Biochemical Pathways

The compound’s participation in the synthesis of quinazolinones suggests it may influence pathways involving these molecules .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other properties can also influence its bioavailability .

Result of Action

As a precursor in the synthesis of quinazolinones, it may indirectly contribute to the biological activities of these compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction it may participate in is known to be mild and functional group tolerant . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .

準備方法

Synthetic Routes and Reaction Conditions

4-Bromo-3-methyl-5-nitrobenzoic acid can be synthesized through the nitration of 4-bromo-3-methylbenzoic acid using fuming nitric acid . The reaction typically involves the following steps:

Nitration: 4-Bromo-3-methylbenzoic acid is treated with fuming nitric acid at a controlled temperature to introduce the nitro group at the meta position relative to the carboxylic acid group.

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

化学反応の分析

Types of Reactions

4-Bromo-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields 4-bromo-3-methyl-5-aminobenzoic acid.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Esters: Esterification reactions produce esters of this compound.

科学的研究の応用

4-Bromo-3-methyl-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Derivatives of this compound may exhibit pharmacological properties and are investigated for therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

類似化合物との比較

Similar Compounds

3-Bromo-4-methyl-5-nitrobenzoic acid: Similar structure but with different positions of the substituents.

4-Bromomethyl-3-nitrobenzoic acid: Similar structure but with a methyl group instead of a carboxylic acid group.

Uniqueness

4-Bromo-3-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior, making it a versatile intermediate in organic synthesis.

生物活性

4-Bromo-3-methyl-5-nitrobenzoic acid (C8H6BrNO4) is an organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevance in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom, a methyl group, and a nitro group attached to a benzoic acid backbone. The presence of these functional groups influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrNO4 |

| Molar Mass | 228.04 g/mol |

| Log P (Octanol-Water) | 1.54 |

| Solubility | Moderate |

Target Interactions

This compound is known to interact with various biological targets, which can include enzymes and receptors involved in inflammatory processes. Its nitro group can participate in redox reactions, influencing cellular signaling pathways.

Biochemical Pathways

This compound is a precursor in the synthesis of biologically active quinazolinones, which have been shown to exhibit anti-inflammatory and anticancer properties. The synthesis pathway involves the formation of 3,4-dihydroquinazolinones through various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess significant anti-inflammatory activity. In vivo studies have shown that related compounds can inhibit the development of paw edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Case Study:

A study highlighted that a derivative of this compound reduced COX-2 expression by 82.5% and IL-1β levels by 89.5%, indicating strong anti-inflammatory effects compared to standard treatments like diclofenac .

Anticancer Activity

The compound's ability to inhibit cell proliferation has been demonstrated in various cancer cell lines. It induces cell cycle arrest primarily at the G0/G1 phase, leading to apoptosis in c-Myc overexpressing cells . This suggests that it may serve as a lead compound for developing anticancer agents.

Synthetic Routes and Industrial Applications

This compound can be synthesized through nitration of 4-bromo-3-methylbenzoic acid using fuming nitric acid under controlled conditions. The purification process typically involves recrystallization.

Synthetic Route Overview:

- Starting Material: 4-Bromo-3-methylbenzoic acid

- Reaction: Nitration with fuming nitric acid

- Product: this compound

- Purification: Recrystallization from suitable solvents

特性

IUPAC Name |

4-bromo-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNYRBQJISZOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。